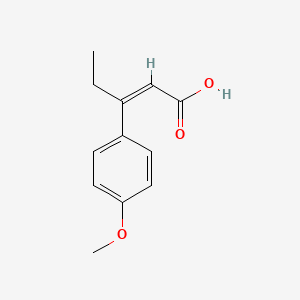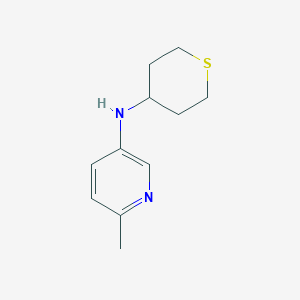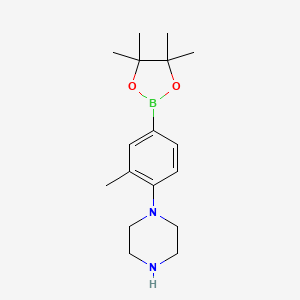
3-(4-Methoxyphenyl)pent-2-enoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)pent-2-enoic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.23776 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pent-2-enoic acid chain. It is a derivative of cinnamic acid and is known for its diverse applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)pent-2-enoic acid can be achieved through various methods. One common approach involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the use of Cu(I)CN and tert-butylhypohalite, which provides a better yield and is carried out at ambient temperature .
Industrial Production Methods
Industrial production of 3-(4-methoxyphenyl)pent-2-enoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
3-(4-methoxyphenyl)pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-(4-methoxyphenyl)pentanoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)pentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(4-methoxyphenyl)pent-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)pent-2-enoic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound’s methoxy group plays a crucial role in its antioxidant activity, helping to neutralize free radicals and protect cells from oxidative damage .
類似化合物との比較
Similar Compounds
(E)-3-(4-methoxyphenyl)prop-2-enoic acid: A closely related compound with similar structural features but differing in the length of the carbon chain.
Ferulic acid: Another derivative of cinnamic acid with a hydroxyl group instead of a methoxy group, known for its antioxidant properties.
Uniqueness
3-(4-methoxyphenyl)pent-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxy group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
(Z)-3-(4-methoxyphenyl)pent-2-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h4-8H,3H2,1-2H3,(H,13,14)/b9-8- |
InChIキー |
PNGLWXCBVRIOPB-HJWRWDBZSA-N |
異性体SMILES |
CC/C(=C/C(=O)O)/C1=CC=C(C=C1)OC |
正規SMILES |
CCC(=CC(=O)O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)
![(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid](/img/structure/B13066149.png)


![7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066166.png)



![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)


![2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)
